tert-Butyl (R)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthyridine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of coupling reagents, such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases.
Purification: The final product is purified using standard techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent under mild reaction conditions.
Reduction: Lithium aluminum hydride is used as a reducing agent in anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolin-4(3H)-ones, while reduction reactions may produce the corresponding amine derivatives .
Scientific Research Applications
tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aminoethyl side chain allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is unique due to its specific structural features, such as the naphthyridine core and the tert-butyl ester group
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-10(16)12-8-11-6-5-7-18(13(11)9-17-12)14(19)20-15(2,3)4/h8-10H,5-7,16H2,1-4H3/t10-/m1/s1 |
InChI Key |
PIEGOMIPRGJWPB-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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